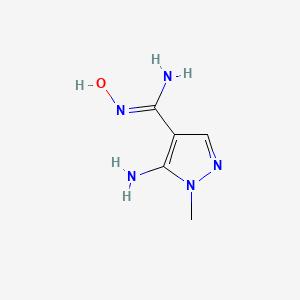
5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide is a versatile chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is known for its unique properties and has garnered significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry .
Applications De Recherche Scientifique
5-Amino-N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide has numerous applications in scientific research:
Orientations Futures
5-Amino-pyrazoles, including 5-Amino-N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide, have a wide range of applications, especially in the field of pharmaceutics and medicinal chemistry . They are promising functional reagents for the construction of diverse heterocyclic or fused heterocyclic scaffolds . Therefore, future research may focus on exploring their potential applications in drug design and synthesis of novel organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with α,β-unsaturated compounds, followed by further functionalization to introduce the amino and hydroxy groups . The reaction conditions often involve the use of catalysts, such as transition-metal catalysts, and may require specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplified reaction workup .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and hydroxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Mécanisme D'action
The mechanism of action of 5-Amino-N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
- 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N-hydroxy-imidazole-4-carboximidamide
Uniqueness
What sets 5-Amino-N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide involves the reaction of 5-Amino-1-methyl-1H-pyrazole-4-carboximidamide with hydroxylamine.", "Starting Materials": [ "5-Amino-1-methyl-1H-pyrazole-4-carboximidamide", "Hydroxylamine" ], "Reaction": [ "Dissolve 5-Amino-1-methyl-1H-pyrazole-4-carboximidamide in a suitable solvent such as ethanol or methanol.", "Add hydroxylamine to the solution and stir the mixture at room temperature for several hours.", "Heat the reaction mixture to reflux for several hours to complete the reaction.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with cold solvent and dry it under vacuum to obtain 5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide." ] } | |
Numéro CAS |
62564-69-6 |
Formule moléculaire |
C5H9N5O |
Poids moléculaire |
155.16 g/mol |
Nom IUPAC |
5-amino-N'-hydroxy-1-methylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C5H9N5O/c1-10-5(7)3(2-8-10)4(6)9-11/h2,11H,7H2,1H3,(H2,6,9) |
Clé InChI |
XECOTZZVUWXPCZ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)C(=NO)N)N |
SMILES canonique |
CN1C(=C(C=N1)C(=NO)N)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,3-Difluoroazetidin-1-yl)methyl]-1-methylimidazole](/img/structure/B2512665.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-fluorobenzamide](/img/structure/B2512666.png)
![5-methyl-1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2512670.png)


![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2512676.png)


![3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2512680.png)

![5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B2512682.png)
![5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2512683.png)
![3-((4-(3-chlorophenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2512685.png)

